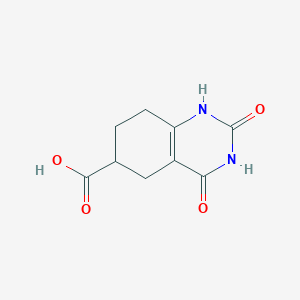
2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Übersicht
Beschreibung
“2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 5439-88-3 . It has a molecular weight of 210.19 . The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid . The InChI code for this compound is 1S/C9H10N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h4H,1-3H2, (H,13,14) (H2,10,11,12,15) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . More detailed physical and chemical properties could not be found from the web search results.Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Summary of Application : 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a chemical compound that is used in pharmaceutical research . It’s often used in the synthesis of a diverse family of pyrimidine ring derivatives .
- Methods of Application : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones. The reaction occurs in mild conditions and is characterized by excellent yields .
- Results or Outcomes : The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
-
Antitubercular and Antidiabetic Research
- Summary of Application : The compound has shown potential in the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . It’s also suggested as a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
- Methods of Application : Molecular docking studies are used to indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis .
- Results or Outcomes : The synthesized compounds were predicted to have high inhibition activity against β-glucosidase, suggesting potential for the treatment of diabetes .
-
Antimicrobial Research
- Summary of Application : Azaisatins derivative containing 4 (3H) quinazolinones, which includes 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, has been designed and synthesized and were screened for their potential antimicrobial activities .
- Methods of Application : The compound is synthesized and then screened for its potential antimicrobial activities .
- Results or Outcomes : The compound exhibited some authentic results towards testing organism in vitro and in vivo studies .
-
Catalytic Reduction Research
- Summary of Application : 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid and its methyl esters have been used in the study of catalytic reduction .
- Methods of Application : The compound and its methyl esters are reduced to give the 3,4 (or 1,4)-dihydro-derivatives, which rearranged to the 3,8a (or 1,8a)-dihydroisomers in the presence of acid .
- Results or Outcomes : 1,4,5,6,7,7a-Hexahydro-3-hydroxyindol-2-one and its 1-benzyl derivative were prepared for spectral comparison .
-
Material Science Research
- Summary of Application : 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is used in material science research . It’s often used in the synthesis of a diverse family of pyrimidine ring derivatives .
- Methods of Application : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones. The reaction occurs in mild conditions and is characterized by excellent yields .
- Results or Outcomes : Newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
-
Anti-TB Drug Development
- Summary of Application : The compound has shown potential in the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
- Methods of Application : Molecular docking studies are used to indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis .
- Results or Outcomes : The synthesized compounds were predicted to have high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXZHAQXJGOMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280082 | |
| Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
CAS RN |
5439-88-3 | |
| Record name | 5439-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



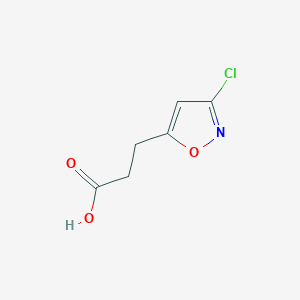
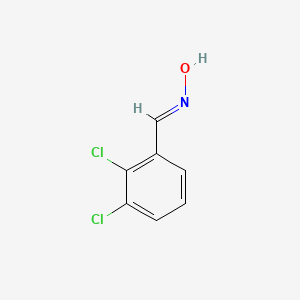
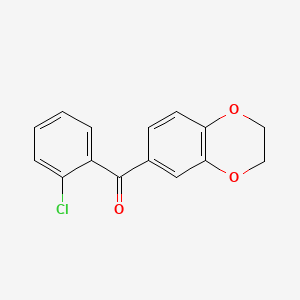
![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
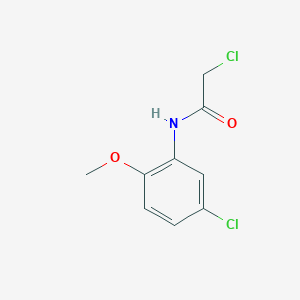
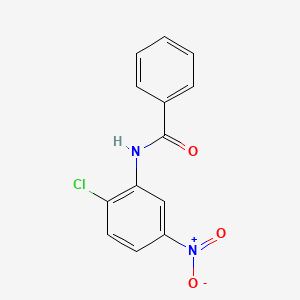
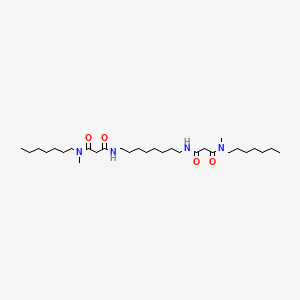
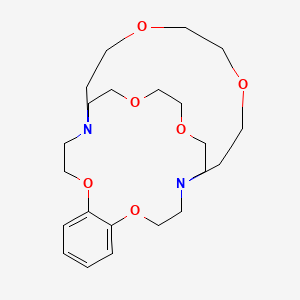
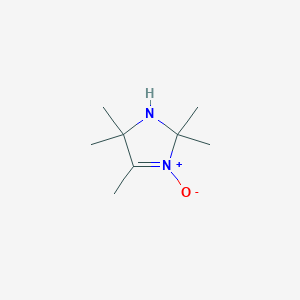
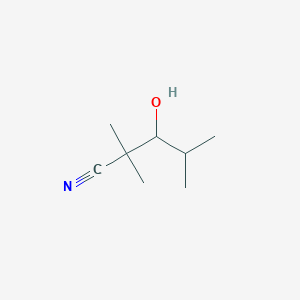
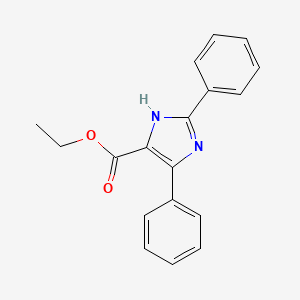
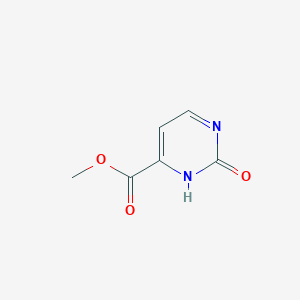
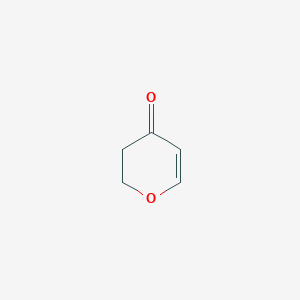
![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)